molecular formula C12H11Cl2N3O B2500342 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone CAS No. 169773-36-8

1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B2500342
CAS No.: 169773-36-8
M. Wt: 284.14
InChI Key: VPKTVKSMTNWTIR-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone is a useful research compound. Its molecular formula is C12H11Cl2N3O and its molecular weight is 284.14. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

A number of studies have focused on synthesizing and characterizing the structure of this compound and its derivatives. For instance, the synthesis of novel derivatives through aldol condensation demonstrates significant antifungal activities against various pathogens (Ruan et al., 2011). Additionally, the structural characterization of these compounds, including X-ray diffraction analysis, provides a deeper understanding of their molecular configurations (Xu et al., 2005).

Antifungal Activity

The antifungal properties of the title compound and its derivatives have been explored in several studies. These compounds have shown effectiveness against a range of fungal pathogens, highlighting their potential as antifungal agents (Ruan et al., 2011). This suggests the compound's relevance in developing new antifungal treatments.

Chemical Reactions and Process Development

Research has also delved into the chemical reactions involving this compound, including its role in synthesis processes. For example, its reaction with various nucleophiles has been studied to develop effective synthetic pathways for related compounds (Moskvina et al., 2015). This contributes to the broader understanding of chemical reactivity and synthesis strategies for related triazole compounds.

Potential Applications in Coordination Polymers

The compound has been used to synthesize novel coordination polymers, showcasing its utility in forming complex structures with potential applications in materials science (Tang et al., 2000). This opens up avenues for exploring the material properties of these polymers for various technological applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O/c1-7-15-8(2)17(16-7)6-12(18)10-4-3-9(13)5-11(10)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKTVKSMTNWTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660748
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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